molecular formula C11H11NO4 B1354352 Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate CAS No. 24011-61-8

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

Cat. No. B1354352
CAS RN: 24011-61-8
M. Wt: 221.21 g/mol
InChI Key: BWBYABMNPWWVQA-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of this compound has been described in several studies . The synthesis process typically involves a flow chemistry approach, which can yield a variety of substituted compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoxazine ring attached to an ethyl ester group . The presence of the benzoxazine ring and the ethyl ester group are key features of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can yield a variety of products . The reactions are typically facilitated by the presence of the benzoxazine ring and the ethyl ester group .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 221.21 . The compound is stable under normal conditions .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate and its derivatives have been a focus in synthetic and medicinal chemistry. A significant study by Lin et al. (2016) reported a novel flow chemistry method for synthesizing libraries of these compounds. Notably, certain ester-linked analogues showed high cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for cancer therapy.

Structural and Chemical Analysis

Further chemical insights into these compounds have been provided by studies like the one conducted by Štefanić et al. (2001), which detailed the structural analysis through X-ray and NMR spectroscopy. This research contributes significantly to our understanding of the chemical nature and potential reactivity of these compounds.

New Synthesis Methods

Innovative synthesis methods for these compounds have been explored in various studies. For example, 詹淑婷 (2012) used a novel approach starting from 2-aminophenol, leading to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives.

Potential for Material Science

The compound has also attracted interest in material science. Konstantinova et al. (2020) discussed its use in constructing heteropropellanes, which are of interest for novel materials with unusual physical properties.

Pharmacological Research

In pharmacology, compounds derived from this compound have been studied for various potential therapeutic applications. For instance, Ohno et al. (2006) developed a novel series of derivatives as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor, showing promise for anti-thrombotic and cardiovascular treatments.

Antimicrobial Properties

Another key area of research is the investigation of antimicrobial properties. A study by Sharma et al. (2017) synthesized a new series of functionalized derivatives, finding several compounds with promising antimicrobial activity, surpassing standard drugs in some cases.

Safety and Hazards

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is classified as a skin sensitizer . It is recommended to avoid skin contact and to use personal protective equipment when handling this compound .

Future Directions

The future directions for research on Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate could involve further exploration of its synthesis and reactivity . Additionally, more studies are needed to fully understand its mechanism of action .

Biochemical Analysis

Biochemical Properties

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as esterases and oxidoreductases, which facilitate its conversion into different metabolites. The nature of these interactions involves the binding of the compound to the active sites of the enzymes, leading to catalytic reactions that modify its structure and function. Additionally, this compound can form complexes with proteins, influencing their stability and activity .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Furthermore, this compound has been found to impact the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Its effects on cellular metabolism include changes in the levels of key metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their activity . This compound has also been shown to influence the transcriptional activity of certain genes by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have indicated that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to exhibit beneficial effects, such as enhanced metabolic activity and improved stress responses . At higher doses, this compound can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have also been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into different metabolites. This compound can be metabolized by esterases, leading to the formation of intermediate products that participate in further biochemical reactions . Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within different cellular compartments . Binding proteins can also play a role in the localization and accumulation of this compound, affecting its bioavailability and activity .

properties

IUPAC Name

ethyl 3-oxo-4H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYABMNPWWVQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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